![molecular formula C6H8B2O4 B1205864 1,4-Benzenediboronic acid CAS No. 4612-26-4](/img/structure/B1205864.png)
1,4-Benzenediboronic acid
Overview
Description
1,4-Benzenediboronic acid, also known as p-Phenylenediboronic acid, 1,4-Phenylenebisboronic acid, 1,4-Phenylenediboronic acid, p-Benzenediboronic acid, Benzene-1,4-diboronic acid, and NSC 25410, is a white to gray crystalline solid at room temperature . It is used in organic synthesis and as a pharmaceutical intermediate . It can be used in the preparation and derivatization of drug molecules and biohormones .
Synthesis Analysis
The compound can be synthesized by dissolving compound m (8.87g, 37.6mmol) in tetrahydrofuran (140mL), then adding hexane solvent and 2.5M n-butyllithium (18mL, 45.1mmol) under -78°C conditions, and stirring for 1 hour. After slowly adding trimethyl borate (13mL, 56.4mmol), the mixture is stirred for 2 hours. Then 2M hydrochloric acid is added to neutralize, and the product is extracted with ethyl acetate and water .Molecular Structure Analysis
The molecular formula of this compound is C6H8B2O4, and its molecular weight is 165.75 . The structure of the molecule can be represented as C6H4[B(OH)2]2 .Chemical Reactions Analysis
This compound can undergo Suzuki coupling reactions under the action of a palladium catalyst, where the 1,4-positions of the benzene ring can undergo arylation or alkylation reactions . It is also used in palladium-catalyzed sequential alkenylation and conjugate addition reactions .Physical And Chemical Properties Analysis
This compound is a white to gray crystalline solid at room temperature . It has a molecular weight of 165.75 . The compound is soluble in water at a concentration of 2.5% . Its melting point is greater than 350°C .Scientific Research Applications
1,4-Benzenediboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in organic reactions and in the manufacture of polymers. It has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. It has also been used in the study of the mechanisms of chemical reactions, as well as in the study of the structure and function of DNA.
Mechanism of Action
Target of Action
1,4-Benzenediboronic acid, also known as 1,4-Phenylenediboronic Acid, is primarily used in chemical reactions as a reagent .
Mode of Action
This compound is known to participate in various chemical reactions. For instance, it is used in palladium-catalyzed sequential alkenylation and conjugate addition reactions, Scholl cyclizations, and Suzuki-Miyaura cross-coupling reactions . In the presence of caffeic acid, this compound forms a complex that undergoes an electrochemical oxidation process .
Biochemical Pathways
As a chemical reagent, this compound is involved in the formation of covalent organic frameworks (COFs) and other complex organic molecules . It participates in the synthesis of these structures, affecting the pathways that lead to the formation of new compounds .
Pharmacokinetics
Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation .
Result of Action
The primary result of the action of this compound is the formation of new chemical compounds. For instance, it is used in the preparation of indolizine derivatives as OLEDs, in organic thin-film transistors, and in the formation of fluorescence and solution-processable coordination polymers .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the formation of covalent organic frameworks (COFs) using this compound can be influenced by factors such as temperature and the presence of other reactants .
Advantages and Limitations for Lab Experiments
1,4-Benzenediboronic acid has several advantages and limitations for lab experiments. It is a relatively inexpensive and easily accessible compound, which makes it attractive for use in laboratory experiments. It is also relatively stable, which makes it suitable for use in long-term experiments. However, it is also a highly reactive compound, which can make it difficult to work with in some experiments.
Future Directions
1,4-Benzenediboronic acid has a number of potential future directions for research. It could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics. It could also be used in the development of new catalysts for organic reactions, as well as in the development of new polymers. It could also be used in the study of the mechanisms of chemical reactions, as well as in the study of the structure and function of DNA. Finally, it could be used in the development of new materials, such as nanomaterials and biomaterials.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
properties
IUPAC Name |
(4-boronophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,9-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYVHJTUHHINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
676566-94-2 | |
Record name | Boronic acid, B,B′-1,4-phenylenebis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676566-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20963507 | |
Record name | 1,4-Phenylenediboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4612-26-4 | |
Record name | 4612-26-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Phenylenediboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzenediboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.